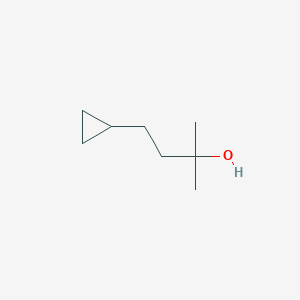
4-Cyclopropyl-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methylbutan-2-ol is an organic compound belonging to the class of alcohols It features a cyclopropyl group attached to a butan-2-ol backbone, making it a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a cyclopropylmagnesium halide reacts with 2-methylbutan-2-one. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated compounds
Scientific Research Applications
4-Cyclopropyl-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its cyclopropyl group may contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
2-Methylbutan-2-ol: Shares a similar backbone but lacks the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but differs in the position of the hydroxyl group.
2-Methyl-4-phenylbutan-2-ol: Similar in structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: 4-Cyclopropyl-2-methylbutan-2-ol is unique due to the presence of both a cyclopropyl group and a tertiary alcohol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-8(2,9)6-5-7-3-4-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
MUCMTXJXKCBXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















